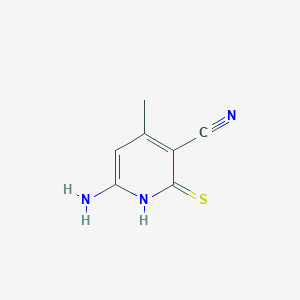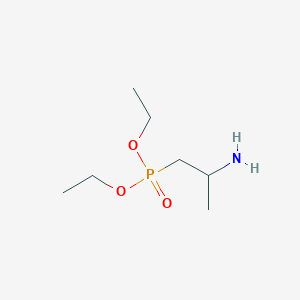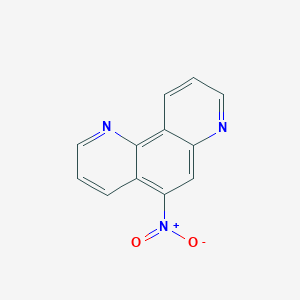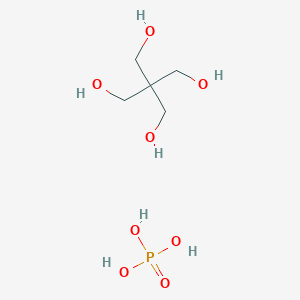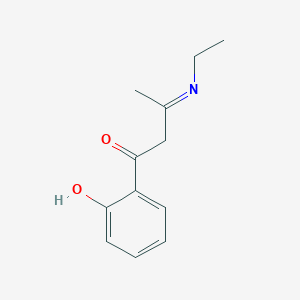
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features an ethylimino group and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one typically involves the condensation of an appropriate aldehyde or ketone with an amine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the imine group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The hydroxyphenyl group may contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)propan-1-one: Similar structure with a shorter carbon chain.
(3E)-3-(Methylimino)-1-(2-hydroxyphenyl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
51138-37-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-ethylimino-1-(2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-13-9(2)8-12(15)10-6-4-5-7-11(10)14/h4-7,14H,3,8H2,1-2H3 |
Clé InChI |
ZPRCVVVBMWJAPN-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C)CC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


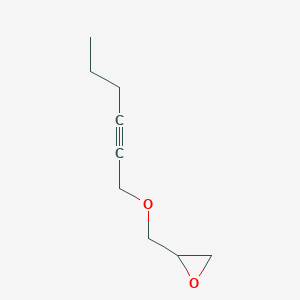
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
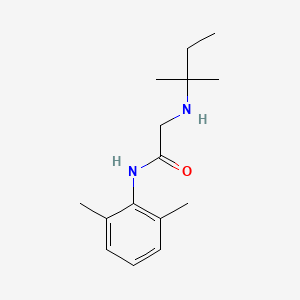


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
